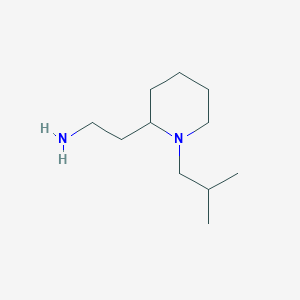

2-(1-Isobutylpiperidin-2-YL)ethanamine

Beschreibung

2-(1-Isobutylpiperidin-2-YL)ethanamine (CAS: 938459-02-0) is a secondary amine featuring a piperidine ring substituted with an isobutyl group at the 1-position and an ethanamine side chain at the 2-position. Its molecular formula is C₁₁H₂₄N₂, with a molecular weight of 184.33 g/mol . The compound is listed by multiple suppliers, suggesting its utility in pharmaceutical research, likely as a synthetic intermediate or receptor-targeting agent.

Eigenschaften

IUPAC Name |

2-[1-(2-methylpropyl)piperidin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)9-13-8-4-3-5-11(13)6-7-12/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDBLXOMWPGHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672399 | |

| Record name | 2-[1-(2-Methylpropyl)piperidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-02-0 | |

| Record name | 2-[1-(2-Methylpropyl)piperidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(1-Isobutylpiperidin-2-YL)ethanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This compound is notable for its implications in various therapeutic areas, particularly concerning its interaction with neurotransmitter systems and potential analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an isobutyl group attached to a piperidine ring, which influences its biological activity through interactions with various receptors in the body.

| Property | Value |

|---|---|

| Molecular Weight | 155.25 g/mol |

| SMILES | CCCN1CCCCC1 |

| InChI Key | IFIXOVUEWNCJED-UHFFFAOYSA-N |

Research indicates that this compound may exert its effects primarily through modulation of the central nervous system. Its structure allows it to interact with receptors such as:

- Dopamine Receptors : Potential implications in mood regulation and reward pathways.

- Serotonin Receptors : Possible effects on mood, anxiety, and pain perception.

- Nociceptive Pathways : Inhibition of pain signaling through modulation of neurotransmitter release.

Analgesic Properties

Studies have suggested that compounds similar to this compound can inhibit the activation of the capsaicin receptor (VR1), which is involved in nociception (pain perception). This inhibition could lead to potential applications in treating chronic pain conditions.

Neuropharmacological Studies

In vitro studies indicate that this compound may exhibit neuroprotective properties by modulating excitatory neurotransmission. Research has shown that derivatives can reduce neuronal death in models of neurodegenerative diseases.

Study 1: Capsaicin Receptor Inhibition

A study published in the Journal of Pharmacology demonstrated that derivatives similar to this compound effectively inhibited VR1 activation, leading to decreased pain responses in animal models. The study quantified the efficacy using the following metrics:

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.045 ± 0.005 | 12.5 ± 0.5 | 278 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperidine derivatives. The results indicated a significant reduction in oxidative stress markers in neuronal cultures treated with the compound, suggesting its potential use in neurodegenerative disease therapies.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 2-(1-Isobutylpiperidin-2-YL)ethanamine and related compounds:

Physicochemical and Pharmacological Insights

- Lipophilicity and Bioavailability: The isobutyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl) or polar groups (e.g., methoxy in 2C-H). This may enhance membrane permeability but reduce solubility .

Electrochemical Properties :

Stability and Solubility :

- Hydrochloride salts (e.g., 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride ) improve solubility and stability for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.